molecular formula C23H27N3O B12750563 6-(4-(4-Phenyl-1-piperazinyl)-1-butenyl)-3,4-dihydrocarbostyril CAS No. 80834-58-8

6-(4-(4-Phenyl-1-piperazinyl)-1-butenyl)-3,4-dihydrocarbostyril

Cat. No.: B12750563
CAS No.: 80834-58-8
M. Wt: 361.5 g/mol
InChI Key: LMCXNHCNKDRPES-GQCTYLIASA-N
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Description

6-(4-(4-Phenyl-1-piperazinyl)-1-butenyl)-3,4-dihydrocarbostyril is a complex organic compound that features a piperazine ring, a phenyl group, and a butenyl chain attached to a dihydrocarbostyril core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-(4-Phenyl-1-piperazinyl)-1-butenyl)-3,4-dihydrocarbostyril typically involves the coupling of a phenyl piperazine derivative with a butenyl-substituted dihydrocarbostyril. The reaction conditions often require a polar aprotic solvent and a base to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

6-(4-(4-Phenyl-1-piperazinyl)-1-butenyl)-3,4-dihydrocarbostyril can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as alkyl or halogen substituents.

Scientific Research Applications

6-(4-(4-Phenyl-1-piperazinyl)-1-butenyl)-3,4-dihydrocarbostyril has several scientific research applications:

Mechanism of Action

The mechanism by which 6-(4-(4-Phenyl-1-piperazinyl)-1-butenyl)-3,4-dihydrocarbostyril exerts its effects involves its interaction with molecular targets such as receptors or enzymes. The piperazine ring and phenyl group can interact with specific binding sites, while the butenyl chain and dihydrocarbostyril core may influence the compound’s overall conformation and reactivity . These interactions can modulate biological pathways, leading to various pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(4-(4-Phenyl-1-piperazinyl)-1-butenyl)-3,4-dihydrocarbostyril is unique due to its specific combination of functional groups and structural features. The presence of the butenyl chain and dihydrocarbostyril core distinguishes it from other phenyl piperazine derivatives, potentially leading to different biological activities and applications.

Properties

CAS No.

80834-58-8

Molecular Formula

C23H27N3O

Molecular Weight

361.5 g/mol

IUPAC Name

6-[(E)-4-(4-phenylpiperazin-1-yl)but-1-enyl]-3,4-dihydro-1H-quinolin-2-one

InChI

InChI=1S/C23H27N3O/c27-23-12-10-20-18-19(9-11-22(20)24-23)6-4-5-13-25-14-16-26(17-15-25)21-7-2-1-3-8-21/h1-4,6-9,11,18H,5,10,12-17H2,(H,24,27)/b6-4+

InChI Key

LMCXNHCNKDRPES-GQCTYLIASA-N

Isomeric SMILES

C1CC(=O)NC2=C1C=C(C=C2)/C=C/CCN3CCN(CC3)C4=CC=CC=C4

Canonical SMILES

C1CC(=O)NC2=C1C=C(C=C2)C=CCCN3CCN(CC3)C4=CC=CC=C4

Origin of Product

United States

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